Phenylalanylarginine fluoromethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanylarginine fluoromethyl ketone is a synthetic peptide-based compound known for its potent inhibitory effects on serine and cysteine proteases. This compound is particularly significant in the field of medicinal chemistry due to its ability to selectively inhibit specific proteases, making it a valuable tool for studying proteolytic processes and developing therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenylalanylarginine fluoromethyl ketone typically involves solid-phase peptide synthesis (SPPS) techniques. One common method includes the coupling of an aspartate fluoromethyl ketone to a linker, followed by mounting it onto resin-bound methylbenzhydrylamine hydrochloride. Standard Fmoc peptide procedures are then utilized to synthesize the desired peptide sequence .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to achieve efficient coupling and deprotection steps.
Chemical Reactions Analysis
Types of Reactions: Phenylalanylarginine fluoromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group, potentially altering its inhibitory properties.
Substitution: The fluoromethyl ketone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ketone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Phenylalanylarginine fluoromethyl ketone has a wide range of scientific research applications:
Chemistry: It is used as a chemical probe to study protease activity and inhibition.
Biology: The compound helps in understanding proteolytic processes in various biological systems.
Industry: The compound is utilized in the development of protease inhibitors for industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of phenylalanylarginine fluoromethyl ketone involves the inhibition of serine and cysteine proteases. The fluoromethyl ketone group forms a covalent bond with the active site of the protease, leading to irreversible inhibition. This interaction prevents the protease from cleaving its substrate, thereby blocking its activity. The compound’s selectivity is attributed to its ability to mimic the natural substrate of the protease, allowing it to bind specifically to the active site .
Comparison with Similar Compounds
Peptidyl Chloromethyl Ketones: These compounds also inhibit proteases but are less selective due to their higher reactivity towards nucleophiles.
Peptidyl Tri-Fluoromethyl Ketones: These compounds have multiple fluorine atoms, which can enhance their inhibitory properties but may also increase their reactivity.
Uniqueness: Phenylalanylarginine fluoromethyl ketone is unique due to its balance of selectivity and reactivity. The presence of a single fluorine atom in the fluoromethyl ketone group provides sufficient reactivity for effective inhibition while minimizing non-specific interactions. This makes it a valuable tool for studying protease activity and developing targeted therapeutic agents.
Properties
IUPAC Name |
benzyl N-[1-[[6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN5O4/c25-15-21(31)19(12-7-13-28-23(26)27)29-22(32)20(14-17-8-3-1-4-9-17)30-24(33)34-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,29,32)(H,30,33)(H4,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTWUKFUYPTDLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930437 |
Source
|
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(6-carbamimidamido-1-fluoro-2-oxohexan-3-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139323-38-9 |
Source
|
Record name | Phenylalanylarginine fluoromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139323389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(6-carbamimidamido-1-fluoro-2-oxohexan-3-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.